N-[3-(acetylamino)phenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide
Description
N-[3-(Acetylamino)phenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide is a synthetic acetamide derivative characterized by a 6-fluoroindole core linked to an acetamide group and a 3-acetylamino-substituted phenyl ring. This compound is of interest in medicinal chemistry for its structural similarity to bioactive indole derivatives, which are prevalent in kinase inhibitors and anticancer agents .
Properties
Molecular Formula |
C18H16FN3O2 |
|---|---|
Molecular Weight |
325.3 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-(6-fluoroindol-1-yl)acetamide |
InChI |
InChI=1S/C18H16FN3O2/c1-12(23)20-15-3-2-4-16(10-15)21-18(24)11-22-8-7-13-5-6-14(19)9-17(13)22/h2-10H,11H2,1H3,(H,20,23)(H,21,24) |
InChI Key |
KWGLDGYNCUAPFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Sodium Hydride-Mediated Alkylation
The introduction of the acetamide side chain at the indole’s 1-position is achieved via alkylation. A representative procedure involves deprotonating 6-fluoroindole with sodium hydride (60% dispersion in mineral oil) in anhydrous DMSO, followed by reaction with bromoethyl acetate (Scheme 1). This method, adapted from Preparation 3 in Source, proceeds at 60°C for 1 hour, yielding 1-(2-acetoxyethyl)-6-fluoroindole. The use of DMSO as a polar aprotic solvent facilitates the reaction by stabilizing the deprotonated indole intermediate.
Scheme 1 : Alkylation of 6-fluoroindole with bromoethyl acetate.
Reagents and conditions: (i) NaH, DMSO, 60°C, 1 h; (ii) bromoethyl acetate.
Hydrolysis to Carboxylic Acid
The ester intermediate is hydrolyzed to 2-(6-fluoro-1H-indol-1-yl)acetic acid using aqueous sodium hydroxide in tetrahydrofuran (THF). This step is critical for subsequent amide bond formation, as the carboxylic acid serves as the electrophilic component.
Formation of the Acetamide Linkage
Activation with Carbonyldiimidazole (CDI)
The carboxylic acid is activated using CDI in THF, forming an acylimidazole intermediate. This method, as described in Source, avoids the use of moisture-sensitive reagents like thionyl chloride. The activated species is then reacted with 3-acetylaminoaniline at room temperature for 18 hours to yield the target acetamide.
Alternative Acid Chloride Route
As an alternative, the carboxylic acid is converted to its acid chloride using oxalyl chloride in dichloromethane. The resulting 2-(6-fluoro-1H-indol-1-yl)acetyl chloride is coupled with 3-acetylaminoaniline in the presence of triethylamine, achieving comparable yields to the CDI method.
Table 1 : Comparison of Amide Coupling Methods
| Method | Activator | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| CDI Activation | Carbonyldiimidazole | THF | 78 | |
| Acid Chloride | Oxalyl chloride | CH₂Cl₂ | 75 |
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The fluorine atom enhances the compound’s binding affinity and metabolic stability . The acetylamino group can participate in hydrogen bonding and other interactions with biological targets .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and inferred pharmacological profiles.
Structural and Functional Group Variations
Table 1: Key Structural Differences and Molecular Properties
Key Observations :
- Phenyl Ring Substituents: The target compound’s 3-acetylamino group distinguishes it from analogs like the 4-hydroxyphenyl derivative (), which has higher polarity due to the -OH group. The thiazinan-containing analog () introduces a sulfone group, likely improving metabolic stability and solubility .
- Indole Modifications : Fluorine at the 6-position is conserved in the target compound and analogs, a design choice to reduce oxidative metabolism . In contrast, ’s compound lacks indole fluorine but incorporates a pyridazinyl-oxo group, altering electronic properties.
- Molecular Weight : The target compound (MW ~325) is lighter than sulfone- or pyridazine-containing analogs (MW >390), suggesting better membrane permeability .
Anticancer Potential :
- Inferred Cytotoxicity : Indole-acetamide derivatives are frequently screened using the microculture tetrazolium (MTT) assay (), a standard for evaluating cytotoxicity in tumor cell lines. While direct data for the target compound is unavailable, analogs like the 4-hydroxyphenyl derivative () and thiazinan-containing compound () may exhibit similar mechanisms, such as kinase inhibition or apoptosis induction .
- Role of Fluorine : The 6-fluoro substituent in the target compound and analogs is associated with enhanced bioavailability and resistance to cytochrome P450-mediated degradation, a feature critical in anticancer drug design .
Physicochemical Properties
Table 2: Predicted Physicochemical Parameters
- Lipophilicity (logP) : The target compound’s higher logP (~3.2) compared to hydroxyl- or sulfone-containing analogs suggests greater membrane permeability but lower aqueous solubility.
- Solubility : The 4-hydroxyphenyl analog () and thiazinan derivative () exhibit improved solubility due to polar functional groups, critical for oral bioavailability .
Biological Activity
N-[3-(acetylamino)phenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide is a synthetic compound characterized by its unique indole structure, which is known for diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment, anti-inflammatory responses, and as an enzyme inhibitor.
| Property | Value |
|---|---|
| Molecular Formula | C18H16FN3O2 |
| Molecular Weight | 325.3 g/mol |
| IUPAC Name | N-(3-acetamidophenyl)-2-(6-fluoroindol-1-yl)acetamide |
| InChI | InChI=1S/C18H16FN3O2/c1-12(23)20-15-3-2-4-16(10-15)21-18(24)11-22-8-7-13-5-6-14(19)9-17(13)22/h2-10H,11H2,1H3,(H,20,23)(H,21,24) |
| InChI Key | KWGLDGYNCUAPFP-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)F |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The indole moiety facilitates binding to various receptors and enzymes, modulating their activities. The presence of the fluorine atom enhances the compound's binding affinity and metabolic stability, potentially increasing its efficacy as a therapeutic agent.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example:
- Cell Line Studies : this compound demonstrated IC50 values in the micromolar range against breast cancer (MCF7), lung cancer (A549), and colon cancer (HT29) cell lines.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit key inflammatory pathways by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study Findings
A study showcased the impact of this compound in a murine model of inflammation, where it significantly reduced edema and inflammatory markers compared to control groups.
Enzyme Inhibition
This compound has been explored as an enzyme inhibitor:
- Target Enzymes : It has shown potential in inhibiting various enzymes involved in metabolic pathways.
- Mechanistic Insights : The interaction with these enzymes often involves competitive inhibition, where the compound competes with natural substrates for binding sites.
Comparative Analysis with Similar Compounds
The unique structure of this compound allows it to exhibit distinct biological activities compared to structurally similar compounds:
| Compound | Activity Type | Notable Differences |
|---|---|---|
| Indole-3-acetic acid | Plant hormone | Primarily involved in plant growth regulation |
| 5-Fluoroindole | Antimicrobial | Lacks acetylamino group; focused on microbial activity |
| N-Acetyltryptophan | Neurotransmitter | Primarily involved in serotonin pathways |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-[3-(acetylamino)phenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide, and how can reaction conditions be optimized for yield and purity?
- Answer : The synthesis typically involves multi-step organic reactions, starting with the coupling of 6-fluoroindole with a phenylacetamide precursor. Key steps include:
- Indole activation : Bromination or fluorination at the 6-position of indole to enhance reactivity .
- Amide bond formation : Coupling the activated indole with N-[3-(acetylamino)phenyl]acetamide via nucleophilic substitution or palladium-catalyzed cross-coupling .
- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst loading (e.g., Pd(PPh₃)₄) improves yield (reported 65–85%) and purity (>95% by HPLC) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the 6-fluoroindole moiety (δ 7.2–7.8 ppm for aromatic protons) and acetylamino group (δ 2.1 ppm for CH₃) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 368.4) .
- Infrared Spectroscopy (IR) : Peaks at 1650 cm⁻¹ (amide C=O stretch) and 1240 cm⁻¹ (C-F stretch) confirm functional groups .
Q. What preliminary biological activities have been reported for this compound, and how do they compare to structurally related indole derivatives?
- Answer :
- Anticancer activity : Demonstrates IC₅₀ values of 8–12 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, comparable to 6-bromoindole analogs but with improved solubility due to the fluoro substituent .
- Antimicrobial potential : Shows moderate inhibition (MIC 32 µg/mL) against Staphylococcus aureus, outperforming non-halogenated indole derivatives .
Advanced Research Questions
Q. How does the 6-fluoro substituent on the indole ring influence the compound's interaction with biological targets compared to other halogenated derivatives?
- Answer :
- Electron-withdrawing effect : The 6-fluoro group increases electrophilicity at the indole C3 position, enhancing binding to tryptophan-binding enzymes (e.g., tryptophan hydroxylase) compared to bromo analogs, which exhibit steric hindrance .
- Pharmacokinetics : Fluorine improves metabolic stability (t₁/₂ > 6 hours in liver microsomes) and blood-brain barrier penetration vs. chloro/bromo derivatives .
Q. What experimental strategies can resolve contradictions in reported biological activity data across different studies?
- Answer :
- Dose-response validation : Replicate assays under standardized conditions (e.g., CellTiter-Glo® for cytotoxicity) to rule out batch variability .
- Target engagement assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding affinity (Kd) to suspected targets like serotonin receptors .
Q. What computational modeling approaches are suitable for predicting the compound's binding affinity to tryptophan-dependent enzymes?
- Answer :
- Molecular docking : Use AutoDock Vina to model interactions with tryptophan-binding pockets (e.g., IDO1 enzyme; PDB ID 4PK5). The fluoro group shows a 1.8 kcal/mol lower binding energy vs. H-bond donors .
- Molecular dynamics (MD) simulations : Analyze stability of ligand-enzyme complexes (50 ns simulations) to assess residence time and entropy effects .
Q. How can the compound's solubility and reactivity be modified through functional group substitutions without compromising its core pharmacophore?
- Answer :
- Solubility enhancement : Introduce polar groups (e.g., -OH or -SO₃H) at the phenyl ring's para position, maintaining indole fluorination for activity. PEGylation of the acetamide chain increases aqueous solubility 3-fold .
- Reactivity tuning : Replace the acetyl group with a trifluoroacetyl moiety to stabilize against hydrolytic degradation while preserving enzyme inhibition .
Q. What are the critical considerations for designing in vivo studies to evaluate the compound's pharmacokinetics and toxicity profile?
- Answer :
- Dosing regimen : Use staggered doses (5–25 mg/kg) in rodent models to assess linearity in AUC and Cmax .
- Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) post-administration. Histopathology of brain and liver tissues is recommended due to fluorine’s lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
